(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H20O6 and its molecular weight is 416.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One area of application involves the synthesis and characterization of related compounds, demonstrating the compound's versatility in chemical transformations. For instance, studies on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes showcase their synthesis from related precursors, offering insights into their structural and antibacterial properties (S. Patil et al., 2010). This research not only expands on synthetic methodologies but also explores potential antibacterial applications.
Photodynamic Therapy Applications
Another significant application is in photodynamic therapy, where related compounds with high singlet oxygen quantum yields are synthesized for cancer treatment. A study demonstrates the synthesis and characterization of new zinc phthalocyanine derivatives, emphasizing their potential as Type II photosensitizers in photodynamic therapy due to their remarkable photophysical and photochemical properties (M. Pişkin et al., 2020). These findings suggest a promising avenue for developing novel cancer therapies.
Biological Evaluation
Further, the compound and its derivatives are subject to biological evaluations, such as urease inhibition studies. An acetohydroxamate-coordinated oxovanadium(V) complex derived from a related benzohydrazone compound exhibited significant inhibitory activity against Helicobacter pylori urease, highlighting its therapeutic potential (Dan Qu et al., 2015). This line of research opens new pathways for the treatment of infections associated with H. pylori.
Catalytic and Photocatalytic Applications
The compound's framework also finds application in catalytic and photocatalytic processes. Research on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide emphasizes the compound's relevance in green chemistry (S. Higashimoto et al., 2009). Such studies contribute to the development of sustainable and efficient chemical processes.
Properties
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-10-6-5-9-18(21)13-23-25(27)20-12-11-19(14-22(20)31-23)29-16-24(26)30-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLNDZDKRXNZLQ-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.